molecular formula C6H14N2O B6151467 2-(3-methoxyazetidin-1-yl)ethan-1-amine CAS No. 911300-65-7

2-(3-methoxyazetidin-1-yl)ethan-1-amine

Cat. No.: B6151467
CAS No.: 911300-65-7
M. Wt: 130.2
InChI Key:
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Description

2-(3-methoxyazetidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H14N2O. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methoxy group attached to the third position of the azetidine ring. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyazetidin-1-yl)ethan-1-amine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from 3-chloro-1-propanol, the azetidine ring can be formed by reacting with ammonia or an amine under suitable conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions. This can be achieved by reacting the azetidine intermediate with a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Ethan-1-amine Moiety: The final step involves the attachment of the ethan-1-amine moiety to the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyazetidin-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-methoxyazetidin-1-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-methoxyazetidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The azetidine ring and the methoxy group play crucial roles in determining the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

2-(3-methoxyazetidin-1-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxy group, which imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

911300-65-7

Molecular Formula

C6H14N2O

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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